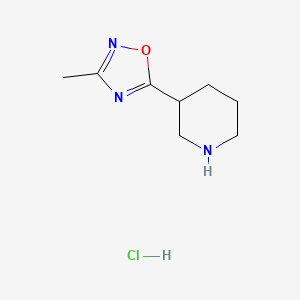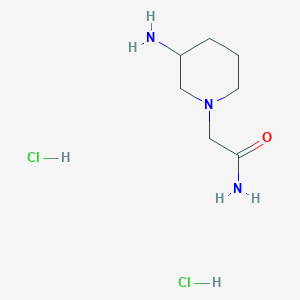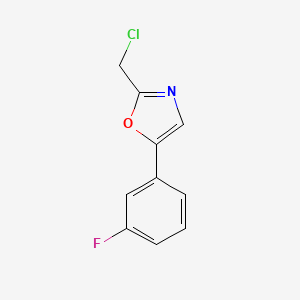
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole
説明
“2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole” is a chemical compound with the molecular formula C9H6ClFN2O . It has a molecular weight of 212.61 . The compound is typically stored at room temperature and is a solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This method involves a radical approach and has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, boronic esters, which are similar compounds, have been known to undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 212.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
科学的研究の応用
Organic Synthesis and Chemical Properties
Synthetic Scaffolds and Fluorophore Design : Research has highlighted the utility of halogen-substituted oxazoles, including compounds structurally similar to 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole, as reactive scaffolds for synthetic elaboration. For instance, 2-(halomethyl)-4,5-diaryloxazoles have been effectively used for the preparation of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, demonstrating their versatility in synthetic chemistry (Patil & Luzzio, 2016).
Fluorocyclization Processes : The development of sustainable synthesis methods for fluorinated oxazoles, such as the electrochemical fluorocyclization of N-propargylamides to 5-fluoromethyl-2-oxazoles, showcases the role of these compounds in advancing green chemistry practices (Herszman, Berger, & Waldvogel, 2019).
Photophysical Properties and Sensing Applications
Environment-Sensitive Fluorescent Probes : The study of 2'-hydroxy derivatives of 2,5-diaryl-1,3-oxazole as environment-sensitive fluorescent probes illustrates the application of oxazole derivatives in biophysical research. These compounds are utilized to monitor physicochemical properties of lipid membranes, providing insights into membrane dynamics and interactions (Posokhov & Kyrychenko, 2018).
Fluorescent Enhancement with G-Quadruplex Interaction : Oxazole-type fluorophores have been developed to show an increase in fluorescence intensity upon interaction with nucleic acids, particularly G-quadruplex structures. This interaction is pivotal for nucleic acid sensing and fluorescence imaging, highlighting the application of oxazole derivatives in molecular biology and diagnostics (Ma et al., 2021).
Advanced Materials and Technology
Biheteroaryl Fluorophores via Oxidative Cross-Coupling : The construction of a library of donor-acceptor-type biheteroaryl fluorophores, which exhibit tunable emissions and high quantum yields, demonstrates the application of oxazole derivatives in the development of novel fluorescent materials. These materials have potential uses in near-infrared (NIR) probes for mitochondria imaging, offering advancements in cellular imaging and diagnostics (Cheng et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, “5-(ChloroMethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
特性
IUPAC Name |
2-(chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-2-1-3-8(12)4-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPVCPWILRMUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


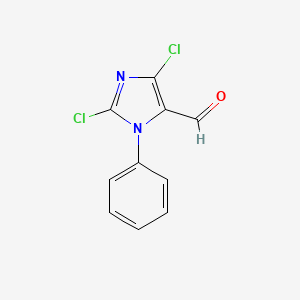
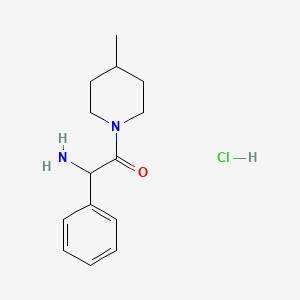
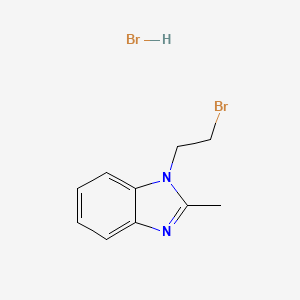
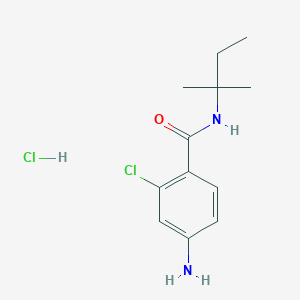
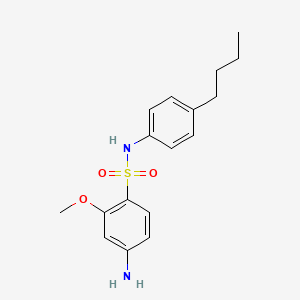



![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)
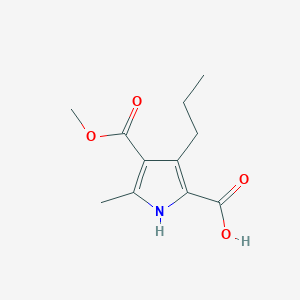
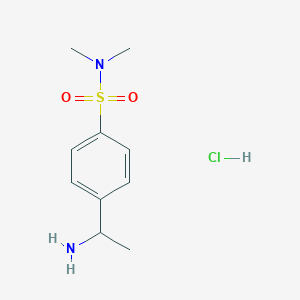
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)
